3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a synthetic organic compound. The structure comprises a benzofuran core substituted with a 2-carboxamide group and a 2-chloroacetamido group, making it significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis often starts with benzofuran derivatives, to which the 2-carboxamide and 2-chloroacetamido groups are added in subsequent steps. Here’s a simplified outline:
Benzofuran Formation: A typical starting material is phenol, which undergoes cyclization reactions to form the benzofuran core.
Substitution: Chloroacetyl chloride reacts with amine derivatives to introduce the 2-chloroacetamido group.
Amidation: The carboxylic acid derivative reacts with amines to form the 2-carboxamide group under dehydrating conditions like using DCC (N,N'-Dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial scale production may employ flow chemistry techniques for better yield and safety. The process involves:
Continuous stirring tank reactors (CSTRs) for efficient mixing.
High-pressure reactors for better reactivity and selectivity.
Reflux conditions to handle exothermic reactions safely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzofuran ring can be oxidized using strong oxidizing agents like KMnO₄ or CrO₃, leading to cleavage of the aromatic ring.
Reduction: Reductive amination using NaBH₄ can be used to selectively reduce the carbonyl groups.
Substitution: The chloroacetamido group can undergo nucleophilic substitution with various nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂.
Reduction: NaBH₄, LiAlH₄.
Substitution: Ammonia, primary and secondary amines, thiols.
Major Products:
Oxidized derivatives of benzofuran.
Reduced forms with amine or alcohol functionalities.
Substituted products with various functional groups in place of chloroacetamido.
Scientific Research Applications
Chemistry: Utilized as a precursor in the synthesis of heterocyclic compounds. Biology: Serves as a probe in studying enzyme interactions due to its functional groups. Medicine: Investigated for potential anti-inflammatory and anticancer properties. Industry: Used in the synthesis of dyes and pharmaceuticals.
Mechanism of Action
The compound's biological effects may involve:
Enzyme Inhibition: The chloroacetamido group could form covalent bonds with active sites in enzymes, inhibiting their function.
Pathway Interruption: The molecule may disrupt metabolic pathways by binding to key molecules within the pathway.
Comparison with Similar Compounds
Compared to 2-chloroacetamido derivatives without the benzofuran core, this compound offers increased rigidity and planar structure, which can enhance binding affinity to target sites. Similar compounds include:
2-Chloroacetamido derivatives: With different core structures like benzene or pyridine.
Benzofuran derivatives: Substituted with various functional groups like methoxy or hydroxyl groups.
N-(3,4-dimethylphenyl) derivatives: With alternative functionalizations like nitro or methyl groups.
This gives a comprehensive overview of 3-(2-chloroacetamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide. Anything else you’d like to explore about it?
Properties
IUPAC Name |
3-[(2-chloroacetyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-7-8-13(9-12(11)2)21-19(24)18-17(22-16(23)10-20)14-5-3-4-6-15(14)25-18/h3-9H,10H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXMQDVXNGSWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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